N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2,4-difluorobenzamide N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2,4-difluorobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15108499
InChI: InChI=1S/C19H14ClF2N3OS/c20-12-3-1-11(2-4-12)17-16(25-7-8-27-19(25)24-17)10-23-18(26)14-6-5-13(21)9-15(14)22/h1-6,9H,7-8,10H2,(H,23,26)
SMILES:
Molecular Formula: C19H14ClF2N3OS
Molecular Weight: 405.8 g/mol

N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2,4-difluorobenzamide

CAS No.:

Cat. No.: VC15108499

Molecular Formula: C19H14ClF2N3OS

Molecular Weight: 405.8 g/mol

* For research use only. Not for human or veterinary use.

N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2,4-difluorobenzamide -

Specification

Molecular Formula C19H14ClF2N3OS
Molecular Weight 405.8 g/mol
IUPAC Name N-[[6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-2,4-difluorobenzamide
Standard InChI InChI=1S/C19H14ClF2N3OS/c20-12-3-1-11(2-4-12)17-16(25-7-8-27-19(25)24-17)10-23-18(26)14-6-5-13(21)9-15(14)22/h1-6,9H,7-8,10H2,(H,23,26)
Standard InChI Key LDGFXSXAAASGKV-UHFFFAOYSA-N
Canonical SMILES C1CSC2=NC(=C(N21)CNC(=O)C3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)Cl

Introduction

N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b] thiazol-5-yl]methyl}-2,4-difluorobenzamide is a complex organic compound belonging to the class of imidazo[2,1-b] thiazole derivatives. It features a unique structure that includes both imidazole and thiazole rings, making it a heterocyclic compound. The presence of a benzamide moiety linked to the imidazo-thiazole ring system, along with chlorine on the phenyl ring and fluorine on the benzamide, contributes to its chemical reactivity and potential biological activities.

Synthesis

The synthesis of N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b] thiazol-5-yl]methyl}-2,4-difluorobenzamide typically involves multiple steps. A common approach starts with the preparation of an intermediate compound, such as [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide. This intermediate is then reacted with 2,4-difluorobenzamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide or dichloromethane and may require catalysts or specific temperature controls to optimize yields.

Biological Activities

While specific biological activities of N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b] thiazol-5-yl]methyl}-2,4-difluorobenzamide have not been extensively documented, compounds within the imidazo[2,1-b] thiazole class are known for their diverse biological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities. The structural features of this compound suggest it could exhibit similar biological activities, although detailed studies are needed to confirm its efficacy.

Chemical Reactions

N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b] thiazol-5-yl]methyl}-2,4-difluorobenzamide can undergo various chemical reactions typical for amides and heterocycles. These reactions are usually conducted in solvent systems that favor desired transformations while minimizing side reactions.

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